

physicochemical properties of (Biphenyl-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Biphenyl-4-yloxy)acetic acid

Cat. No.: B083268

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **(Biphenyl-4-yloxy)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(Biphenyl-4-yloxy)acetic acid**. The information is curated for researchers, scientists, and professionals involved in drug development, offering key data and experimental context.

Core Physicochemical Data

(Biphenyl-4-yloxy)acetic acid, with the CAS Number 13333-86-3 and molecular formula $C_{14}H_{12}O_3$, is a biphenyl derivative with potential applications in various research areas.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) Its structural and chemical properties are summarized below.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **(Biphenyl-4-yloxy)acetic acid**. It is important to note that while the melting point is an experimentally determined value, the boiling point and pKa are predicted values, and the logP is a calculated value.

Property	Value	Source
Molecular Weight	228.24 g/mol	[2] [5]
Melting Point	189-190 °C	[5]
Boiling Point (Predicted)	409.4 ± 28.0 °C	[6]
pKa (Predicted)	3.16 ± 0.10	[5] [6]
XLogP3 (Calculated)	3.1	[7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of data. Below are generalized experimental protocols relevant to the properties of **(Biphenyl-4-yloxy)acetic acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

- pH meter with a combination electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- A precisely weighed amount of the acidic compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture for compounds with low aqueous solubility).
- The pH electrode is calibrated and immersed in the solution.
- The solution is stirred continuously.
- The standardized base is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.

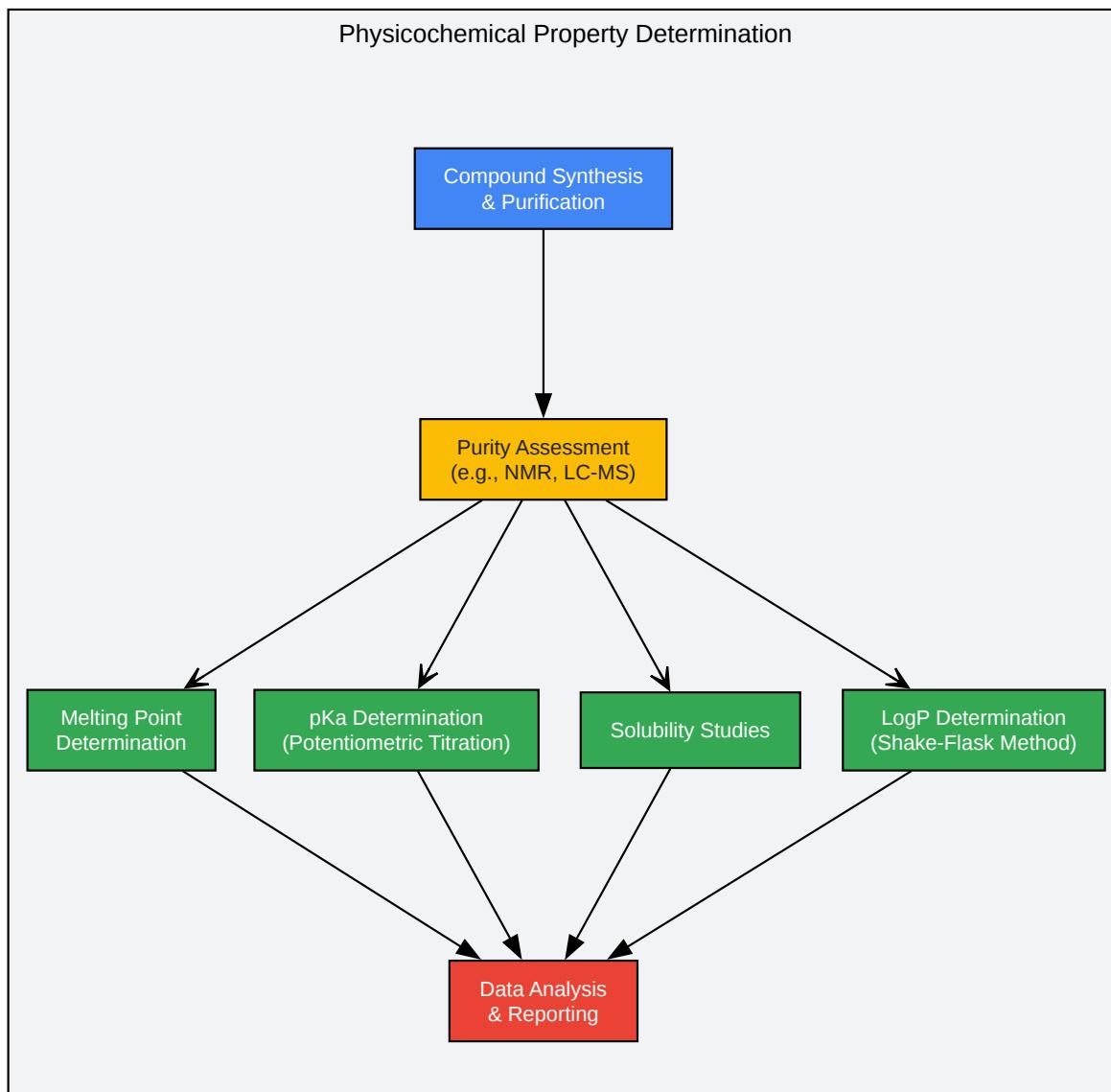
- A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.^[8]

Apparatus:

- Separatory funnel or centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary)
- UV-Vis spectrophotometer or HPLC for concentration analysis
- n-Octanol (pre-saturated with water)
- Water or buffer (pre-saturated with n-octanol)


Procedure:

- A known amount of the compound is dissolved in either water/buffer or n-octanol.
- A known volume of this solution is added to a separatory funnel or tube containing a known volume of the second, immiscible solvent.
- The mixture is vigorously shaken for a set period to allow for the partitioning of the solute between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this separation.

- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[9]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[8]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties discussed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (Biphenyl-4-yloxy)acetic acid [oakwoodchemical.com]
- 4. 13333-86-3|2-([1,1'-Biphenyl]-4-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. (BIPHENYL-4-YLOXY)-ACETIC | 13333-86-3 [m.chemicalbook.com]
- 6. (BIPHENYL-4-YLOXY)-ACETIC ACID CAS#: 13333-86-3 [m.chemicalbook.com]
- 7. Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide | C23H23N3O2S | CID 3079555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- To cite this document: BenchChem. [physicochemical properties of (Biphenyl-4-yloxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083268#physicochemical-properties-of-biphenyl-4-yloxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com